molecular formula C9H13Br2N B1450310 4-(2-Bromobutyl)pyridine hydrobromide CAS No. 1803584-53-3

4-(2-Bromobutyl)pyridine hydrobromide

Cat. No. B1450310
CAS RN: 1803584-53-3
M. Wt: 295.01 g/mol
InChI Key: KEPOIZNNJAQEHF-UHFFFAOYSA-N
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Description

“4-(2-Bromobutyl)pyridine hydrobromide” is a chemical compound with the CAS Number: 1803584-53-3 . It is a versatile compound used in scientific research, with applications ranging from organic synthesis to drug development.


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12BrN.BrH . The InChI code is 1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H .


Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 295.02 . It is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Hyperbranched Polyelectrolytes Synthesis

A study by Monmoton et al. (2008) demonstrated the synthesis of 3,5-bis(bromomethyl)pyridine hydrobromide and 3,5-bis(bromobutyl)pyridine hydrobromide from commercially available 3,5-lutidine. These monomers were used to produce new hyperbranched polyelectrolytes through poly(N-alkylation), offering a novel approach to creating materials with potential applications in electronics and catalysis due to their unique structural properties. The study provided insights into the reaction kinetics and structural characteristics of these polyelectrolytes, highlighting their potential in various scientific applications Monmoton et al., 2008.

Bromination Agent for Metal Complexes

Research by Raman et al. (2005) utilized pyridinium hydrobromide perbromide as a brominating agent for the Schiff base chelates of various metals, demonstrating the compound's versatility in modifying metal complexes under different conditions. This method has implications for the synthesis of materials with specific electronic and catalytic properties, underscoring the broad utility of pyridine derivatives in materials science Raman, V. Muthuraj, & S. Ravichandran, 2005.

Environmental and Antimicrobial Applications

A study by Sahiner et al. (2013) on poly(4-vinyl pyridine) particles modified with various agents, including 4-bromo butyronitrile, demonstrated the generation of functional groups that imbue the particles with antimicrobial properties. This research points to the potential of 4-(2-Bromobutyl)pyridine hydrobromide derivatives in creating materials for environmental cleanup and microbial control, highlighting the compound's versatility beyond traditional chemical synthesis applications Sahiner & Alper O. Yasar, 2013.

Safety and Hazards

The compound is classified under the GHS07 category. It may cause skin irritation (H315), serious eye damage (H318), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/mist/vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4-(2-bromobutyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrN.BrH/c1-2-9(10)7-8-3-5-11-6-4-8;/h3-6,9H,2,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEPOIZNNJAQEHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=CC=NC=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(2-Bromobutyl)pyridine hydrobromide
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4-(2-Bromobutyl)pyridine hydrobromide
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4-(2-Bromobutyl)pyridine hydrobromide
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4-(2-Bromobutyl)pyridine hydrobromide
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4-(2-Bromobutyl)pyridine hydrobromide

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